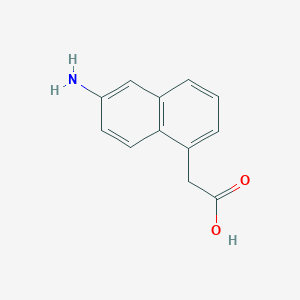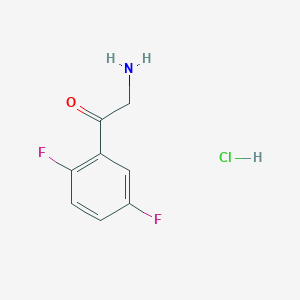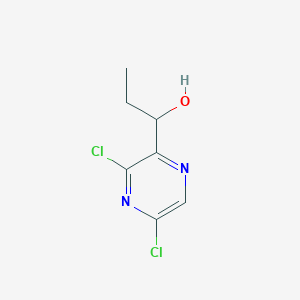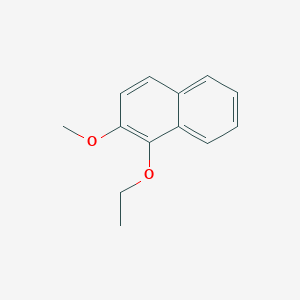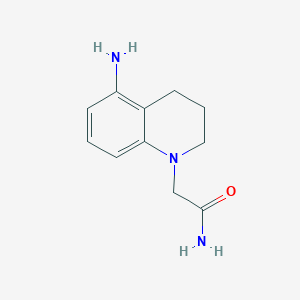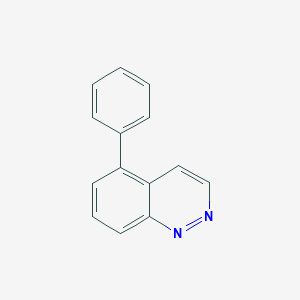
5-Phenylcinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylcinnoline is a heterocyclic aromatic organic compound that belongs to the cinnoline family. . The structure of this compound consists of a cinnoline core with a phenyl group attached at the 5-position, making it a unique and interesting compound for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-nitrobenzaldehyde with phenylhydrazine, followed by cyclization to form the cinnoline ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnolines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Phenylcinnoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antibacterial and antifungal agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Phenylcinnoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis . In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Cinnoline: The parent compound of 5-Phenylcinnoline, known for its antibacterial activity.
Quinoline: A structurally similar compound with a wide range of biological activities.
Isoquinoline: Another related compound with significant pharmacological properties.
Uniqueness: this compound is unique due to the presence of the phenyl group at the 5-position, which enhances its biological activity and makes it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other cinnoline derivatives .
Propiedades
Fórmula molecular |
C14H10N2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-phenylcinnoline |
InChI |
InChI=1S/C14H10N2/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-16-14/h1-10H |
Clave InChI |
MRFIMTGTEOZFKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CN=NC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


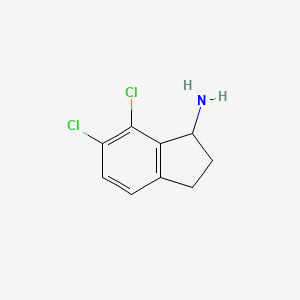



![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)
![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11897540.png)
